molecular formula C9H12N2 B2661799 3-(Azetidin-1-yl)aniline CAS No. 1456595-08-6

3-(Azetidin-1-yl)aniline

Cat. No.: B2661799
CAS No.: 1456595-08-6
M. Wt: 148.209
InChI Key: DBZRTCGXPMDHKG-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)aniline is an organic compound characterized by the presence of an azetidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-yl)aniline typically involves the formation of the azetidine ring followed by its attachment to the aniline moiety. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to produce azetidines with various substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to other amine derivatives.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Azetidin-1-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-1-yl)aniline is unique due to its combination of an azetidine ring and an aniline moiety, providing a versatile scaffold for chemical modifications and applications. Its stability and reactivity make it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

3-(azetidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-3-1-4-9(7-8)11-5-2-6-11/h1,3-4,7H,2,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZRTCGXPMDHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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